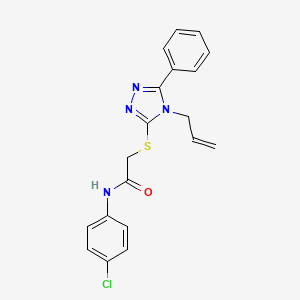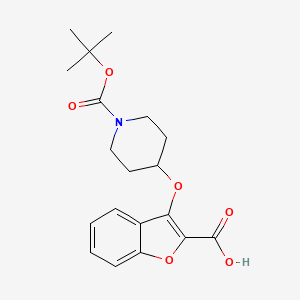
3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid is a complex organic compound with a molecular formula of C19H23NO6. This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry and biology. It features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, and a piperidine moiety protected by a tert-butoxycarbonyl (Boc) group.
Méthodes De Préparation
The synthesis of 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and a suitable electrophile.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzofuran core.
Protection with Boc Group: The piperidine nitrogen is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound is employed in the study of biological pathways and mechanisms, often as a probe or inhibitor.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can interact with aromatic residues in the active site of enzymes, while the piperidine moiety may form hydrogen bonds or electrostatic interactions with other residues. The Boc group provides steric protection, ensuring the compound remains stable under physiological conditions.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid include:
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound has a benzoic acid core instead of a benzofuran core, making it less rigid and potentially less selective in its interactions.
1-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: This compound features a pyrazole ring, which may alter its binding properties and reactivity compared to the benzofuran derivative.
The uniqueness of this compound lies in its combination of a benzofuran core with a piperidine moiety, providing a balance of rigidity and flexibility that can be advantageous in various applications.
Propriétés
Formule moléculaire |
C19H23NO6 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C19H23NO6/c1-19(2,3)26-18(23)20-10-8-12(9-11-20)24-15-13-6-4-5-7-14(13)25-16(15)17(21)22/h4-7,12H,8-11H2,1-3H3,(H,21,22) |
Clé InChI |
MHAJHPNXCSKERG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(OC3=CC=CC=C32)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



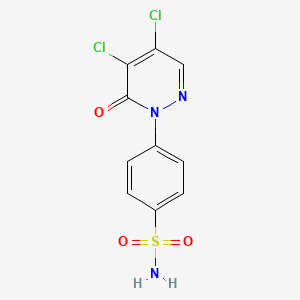

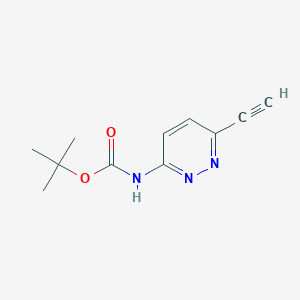


![6-(4-Bromophenyl)-7-methyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1,4]oxazin-4-amine](/img/structure/B11781731.png)
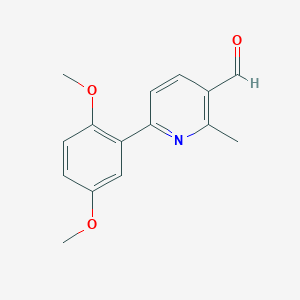
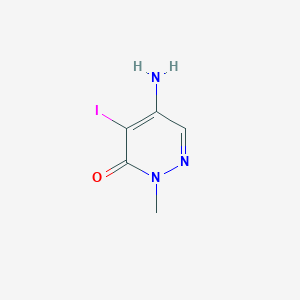
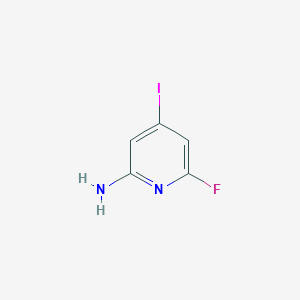
![(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B11781763.png)
![3,6-Dichloro-N-(4'-chloro-[1,1'-biphenyl]-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B11781769.png)
